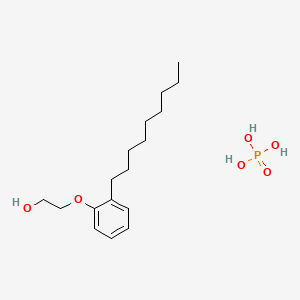
Amberlite SR1L NA
Overview
Description
Amberlite SR1L NA is a gel-type strong acid cation exchange resin of the sulphonated polystyrene type. It is primarily used for water softening due to its excellent physical, chemical, and thermal stability, good ion exchange kinetics, and high exchange capacity . This resin has been specially developed for potable water and food applications, such as the decalcification of saccharose thin juice .
Preparation Methods
Amberlite SR1L NA is synthesized through a solvent-free manufacturing process. The resin is produced in a free-flowing form, which facilitates the filling of units and cartridges . The primary components include a styrene-divinylbenzene copolymer matrix and sulfonic acid functional groups . The production process ensures high purity and compliance with various international standards .
Chemical Reactions Analysis
Amberlite SR1L NA undergoes ion exchange reactions, where it exchanges its sodium ions with other cations in the solution. This resin is insoluble in dilute solutions of acids or bases and common solvents .
Scientific Research Applications
Amberlite SR1L NA is widely used in various scientific research applications, including:
Water Softening: It is used in domestic and industrial water softening processes to remove calcium and magnesium ions
Food Industry: It is used for the decalcification of saccharose thin juice in the sugar industry.
Chemical Analysis: It is employed in ion exchange chromatography for the separation and purification of different ions.
Pharmaceuticals: It is used in the purification of pharmaceutical compounds.
Mechanism of Action
Amberlite SR1L NA functions through ion exchange, where the sulfonic acid groups on the resin exchange their sodium ions with other cations in the solution. This process effectively removes unwanted ions from the solution, making it suitable for water softening and other purification processes .
Comparison with Similar Compounds
Amberlite SR1L NA is similar to other strong acid cation exchange resins like Amberlite IR120 and Dowex 50WX8. this compound is unique due to its solvent-free manufacturing process, which ensures high purity and compliance with international standards . Other similar compounds include:
Amberlite IR120: Another strong acid cation exchange resin used for water softening and purification.
Dowex 50WX8: A strong acid cation exchange resin used in various ion exchange applications.
This compound stands out due to its specific development for potable water and food applications, ensuring safety and compliance with stringent regulations .
Properties
IUPAC Name |
sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8O3S.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTSCADIYLSZEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gel; [Sigma-Aldrich MSDS] | |
| Record name | Benzenesulfonic acid, ethenyl-, sodium salt, polymer with diethenylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
63182-08-1 | |
| Record name | Benzenesulfonic acid, ethenyl-, sodium salt (1:1), polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, ethenyl-, sodium salt (1:1), polymer with diethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















